molecular formula C21H25N5O4 B2430484 ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877616-17-6

ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B2430484
CAS No.: 877616-17-6
M. Wt: 411.462
InChI Key: OAIFJUUFTHJJSM-UHFFFAOYSA-N
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Description

Ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is an intriguing compound with unique chemical properties and a significant presence in various fields of scientific research. This compound is a derivative of the purine family, which is known for its diverse biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate typically involves multi-step reactions, starting with the preparation of key intermediates. The process often begins with the alkylation of purine derivatives, followed by subsequent cyclization and esterification reactions. The reaction conditions usually involve the use of strong bases or acids, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound leverages large-scale chemical synthesis techniques, with a focus on optimizing yield and purity. Common methods include batch processing and continuous flow synthesis, where reaction parameters are carefully monitored and controlled. Automation and advanced analytical tools are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate undergoes various chemical reactions, including:

  • Oxidation: Introduction of oxygen-containing functional groups.

  • Reduction: Removal of oxygen or addition of hydrogen atoms.

  • Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary, with parameters such as temperature, solvent choice, and reaction time being critical to the outcome.

Major Products Formed from These Reactions

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of various functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing novel molecules with potential biological activity. Its structural framework allows for modifications that can lead to the discovery of new drugs and materials.

Biology

In biological research, ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is studied for its interactions with biomolecules. Researchers explore its binding affinity to proteins, DNA, and other cellular components to understand its potential as a therapeutic agent.

Medicine

In medicine, this compound's derivatives have shown promise in the development of new medications. Its unique structure and reactivity make it a candidate for drug design, targeting specific pathways and diseases.

Industry

Industrial applications include the use of this compound in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

The compound exerts its effects through interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular function and signaling pathways.

Molecular Targets and Pathways Involved

Molecular targets include key enzymes involved in metabolic pathways, as well as receptors that mediate cellular responses. By modulating these targets, the compound can influence a wide range of biological processes, from cell growth to immune responses.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other similar compounds, ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate stands out due to its unique structure and reactivity. Its specific functional groups and molecular configuration offer distinct advantages in terms of chemical reactivity and biological activity.

List of Similar Compounds

Similar compounds include other purine derivatives such as:

  • Ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

  • Benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

These compounds share structural similarities but differ in specific substituents and functional groups, leading to variations in their chemical and biological properties.

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Properties

IUPAC Name

ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-4-30-16(27)13-26-19(28)17-18(23(3)21(26)29)22-20-24(10-14(2)11-25(17)20)12-15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIFJUUFTHJJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3CC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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